molecular formula C8H13N3O2 B071783 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine CAS No. 180869-38-9

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine

Cat. No. B071783
M. Wt: 183.21 g/mol
InChI Key: GVTZVNRRGNBOJF-UHFFFAOYSA-N
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Patent
US07951803B2

Procedure details

2-Methylaminopyrimidine-4-carboxaldehyde (I-11) was synthesized in a similar manner to 2-aminopyrimidine-4-carboxaldehyde (I-9, procedure I). Reaction of crude 2-methylaminopyrimidine-4-carboxaldehyde dimethyl acetal (I-10) from procedure J provided 1.7 g (30% from dimethylformamide dimethyl acetal) of 2-methylaminopyrimidine-4-carboxaldehyde (I-11) as dark brown foam.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1N=C(C=O)C=CN=1.C[O:11][CH:12](OC)[C:13]1[CH:18]=[CH:17][N:16]=[C:15]([NH:19][CH3:20])[N:14]=1>>[CH3:20][NH:19][C:15]1[N:14]=[C:13]([CH:12]=[O:11])[CH:18]=[CH:17][N:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=N1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=NC(=NC=C1)NC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.